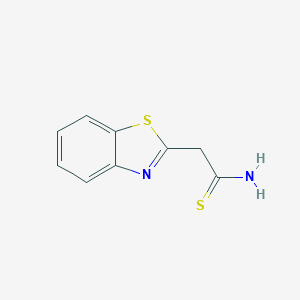

2-Benzothiazoleethanethioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Benzothiazoleethanethioamide is a compound belonging to the benzothiazole family, which is known for its diverse biological and pharmacological activities. The benzothiazole ring system, consisting of a benzene ring fused to a thiazole ring, is a privileged scaffold in medicinal chemistry due to its high biological activity and structural diversity .

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

Mécanisme D'action

Target of Action

The primary target of 2-Benzothiazoleethanethioamide is MmpL3 , a mycobacterial mycolic acid transporter . This transporter plays a crucial role in the survival and virulence of mycobacteria, making it an attractive target for anti-tubercular compounds .

Mode of Action

This compound interacts with its target, MmpL3, inhibiting its function . This inhibition disrupts the transport of mycolic acids, essential components of the mycobacterial cell wall. The disruption in mycolic acid transport interferes with cell wall biosynthesis, leading to the death of the mycobacteria .

Biochemical Pathways

The compound’s action primarily affects the mycolic acid transport pathway. Mycolic acids are long-chain fatty acids that are key components of the mycobacterial cell wall. By inhibiting MmpL3, this compound disrupts the transport of these acids, leading to a breakdown in the integrity of the cell wall .

Result of Action

The primary result of this compound’s action is the inhibition of mycobacterial growth. By targeting MmpL3 and disrupting mycolic acid transport, the compound compromises the integrity of the mycobacterial cell wall, leading to cell death .

Action Environment

The efficacy and stability of this compound, like many other compounds, can be influenced by various environmental factors. These may include pH, temperature, and the presence of other substances that could interact with the compound . .

Analyse Biochimique

Biochemical Properties

2-Benzothiazoleethanethioamide has been found to interact with various enzymes, proteins, and other biomolecules. For instance, benzothiazole derivatives have been reported to inhibit BCL-2, a family of enzymes involved in apoptosis

Cellular Effects

Benzothiazole derivatives have been shown to have potent inhibitory activities against various types of human cancer cell lines . It would be interesting to investigate whether this compound shares similar cellular effects.

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. Benzothiazole derivatives have been shown to inhibit BCL-2, a key regulator of the mitochondrial apoptotic pathway

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzothiazoleethanethioamide typically involves the cyclization of 2-aminothiophenols with thioamides. One common method is the reaction of 2-aminobenzenethiol with thioamide in the presence of an oxidizing agent . Another approach involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization .

Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as one-pot synthesis and the use of eco-friendly reagents are preferred. For example, the use of tetramethyl thiuram disulfide in water as a catalyst-free method has been reported to yield high purity products .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Benzothiazoleethanethioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it to corresponding amines or thiols.

Substitution: Nucleophilic substitution reactions can introduce various functional groups at the benzothiazole ring.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, alkylating agents.

Major Products:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines, thiols.

Substitution Products: Various substituted benzothiazoles.

Comparaison Avec Des Composés Similaires

2-Benzothiazoleethanethioamide can be compared with other benzothiazole derivatives to highlight its uniqueness:

Similar Compounds: 2-Aminobenzothiazole, 2-Mercaptobenzothiazole, 2-Substituted benzothiazoles.

Uniqueness: Unlike other benzothiazole derivatives, this compound exhibits a unique combination of antimicrobial, anticancer, and industrial applications.

Propriétés

IUPAC Name |

2-(1,3-benzothiazol-2-yl)ethanethioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S2/c10-8(12)5-9-11-6-3-1-2-4-7(6)13-9/h1-4H,5H2,(H2,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUNDVZRXLHKFFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CC(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351447 |

Source

|

| Record name | 2-Benzothiazoleethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190365-96-9 |

Source

|

| Record name | 2-Benzothiazoleethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diphenyl-4-[5-[4-[5-[4-(N-phenylanilino)phenyl]-1,3,4-oxadiazol-2-yl]phenyl]-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B68195.png)

![2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B68200.png)

![Bicyclo[2.2.1]hept-5-ene-2,7-dicarboxaldehyde, (endo,anti)-(9CI)](/img/structure/B68223.png)